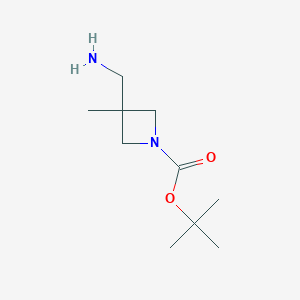

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSZXESXGDKVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725551 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158758-85-0 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate (CAS No. 325775-44-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₅N₂O₂

- Molecular Weight : 171.22 g/mol

- Structure : The compound features a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group attached to a three-membered azetidine ring.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with tert-butyl carbamate under specific conditions. The general synthetic route can be summarized as follows:

- Starting Materials : Tert-butyl carbamate and a suitable azetidine precursor.

- Reaction Conditions : The reaction is usually carried out in a solvent such as DMF or THF under an inert atmosphere.

- Yield : Reported yields for successful syntheses range from 70% to 90% depending on the specific conditions used.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interact with enzymes that regulate neurotransmitter levels, influencing neurological functions.

- Receptor Binding : Preliminary studies suggest that it may bind to specific receptors in the central nervous system, potentially affecting mood and cognition.

Toxicity Profile

The compound has been classified with certain toxicity warnings:

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of related azetidine compounds. It was found that modifications on the azetidine ring significantly affected binding affinity and efficacy at neurotransmitter receptors .

- Another research highlighted that compounds similar to this compound exhibited anxiolytic effects in animal models, suggesting potential therapeutic applications in anxiety disorders.

- Antimicrobial Activity :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Tert-butyl 3-aminoazetidine-1-carboxylate | Moderate enzyme inhibition | Interacts with metabolic enzymes |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylic acid | Antimicrobial properties | Disrupts bacterial cell wall synthesis |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its azetidine ring structure allows for diverse chemical modifications, making it valuable in the development of new compounds with tailored properties.

Synthetic Routes

The synthesis typically involves the reaction of tert-butyl 3-amino-3-methylazetidine with various carboxylating agents under controlled conditions. The compound can undergo several types of reactions, including:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution : Participating in reactions where functional groups are replaced by others.

These reactions contribute to the versatility of this compound in creating new derivatives for further research and application .

Biological Research

Enzyme Interactions and Protein Modifications

In biological studies, this compound is utilized to investigate enzyme interactions and protein modifications. Its structural features allow researchers to explore how it interacts with various biological targets, potentially leading to insights into metabolic pathways and disease mechanisms.

Medicinal Chemistry

The compound's unique structure positions it as a candidate for novel drug development. Preliminary studies suggest that it may exhibit biological activity, making it a subject of interest for pharmaceutical research aimed at discovering new therapeutic agents .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials. Its reactivity and ability to form derivatives make it suitable for producing compounds used in various applications, including agrochemicals and polymer additives.

Case Studies

Several studies have investigated the applications and properties of this compound:

- Study on Drug Interaction : Research demonstrated that derivatives of this compound showed promising interactions with specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses .

- Synthesis of Novel Compounds : A study outlined the successful synthesis of various derivatives using this compound as a starting material, showcasing its utility in creating compounds with enhanced biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Detailed Analysis

Steric and Electronic Effects

- Methyl vs. Fluoro Substitution: The target compound’s 3-methyl group increases lipophilicity compared to the non-methylated analog (CAS 325775-44-8), favoring membrane permeability in drug candidates.

- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl analog (CAS 1262411-27-7) offers superior solubility in polar solvents due to its hydroxyl group, whereas the aminomethyl group in the target compound enables facile conjugation with carboxylic acids or carbonyl reagents.

Reactivity and Functionalization

- Acetylated Derivative : The acetyl-substituted compound (CAS 870089-49-9) exhibits distinct reactivity, with its ketone group serving as a site for nucleophilic additions or reductions. This contrasts with the target compound’s primary amine, which is more suited for amide bond formation.

- Positional Isomerism : The 2-methyl derivative (CAS 1368087-42-6) demonstrates how substituent placement affects ring strain and conformational flexibility. The 3-methyl group in the target compound minimizes steric clash during ring puckering, optimizing stability.

Preparation Methods

Reduction of 1-t-Butyl-3-methylazetidine-3-carbonitrile

One of the established methods involves the reduction of 1-t-butyl-3-methylazetidine-3-carbonitrile using lithium aluminum hydride (LiAlH4). This reaction is typically performed in dry diethyl ether under controlled temperature conditions:

- The nitrile precursor (e.g., 0.76 g, 5 mmol) is dissolved in dry diethyl ether.

- LiAlH4 (2 equivalents) is added slowly at 0 °C.

- The mixture is stirred for 3 hours at 0 °C, then for 14 hours at room temperature.

- The reaction mixture is cautiously quenched with water and extracted with ether.

- The organic layers are washed, dried, and concentrated to yield tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate.

This method provides a direct and efficient route to the target amine with good control over stereochemistry and purity.

Formation of Hydrochloride Salt via Acid Treatment

To obtain the hydrochloride salt of this compound, the free amine is treated with aqueous hydrogen chloride in ethanol:

| Yield | Reaction Conditions | Experimental Operation |

|---|---|---|

| 18 g | Aqueous HCl (1.0 M) added slowly to a solution in EtOH (250 mL) at room temperature | Solvent removal under vacuum at 38 °C to isolate the hydrochloride salt as a white solid |

This step is crucial for purification and stabilization of the amine for subsequent synthetic applications.

Coupling Reactions Using Carbodiimide Chemistry

This compound is frequently employed in amide bond formation reactions using coupling agents such as 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride (EDCI·HCl) in the presence of additives like benzotriazol-1-ol (HOBt):

| Yield | Reaction Conditions | Experimental Operation |

|---|---|---|

| 61% | EDCI·HCl, HOBt, N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide (DMF) at 20 °C for 12 h under inert atmosphere | Post-reaction extraction with ethyl acetate, drying, filtration, and silica gel chromatography purification |

This method is widely used for synthesizing amide derivatives of the azetidine compound with moderate to good yields.

Nucleophilic Substitution with Chloropyrimidine Derivatives

Another synthetic route involves nucleophilic substitution of this compound with heterocyclic chlorides such as 2,4-dichloro-thieno[2,3-d]pyrimidine:

| Yield | Reaction Conditions | Experimental Operation |

|---|---|---|

| 81.9% | Reaction in tetrahydrofuran (THF) with N,N-diisopropylethylamine at 70 °C overnight | Concentration, aqueous work-up, extraction, and silica gel chromatography |

Summary Table of Key Preparation Methods

| Method No. | Starting Material / Reaction Type | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reduction of nitrile (1-t-butyl-3-methylazetidine-3-carbonitrile) | LiAlH4 in dry diethyl ether, 0 °C to RT, 17 h | Not specified | Direct synthesis of amine |

| 2 | Formation of hydrochloride salt | Aqueous HCl (1.0 M) in ethanol, solvent removal at 38 °C | Quantitative (18 g from 15.5 g amine) | Purification and stabilization |

| 3 | Amide coupling with EDCI·HCl and HOBt | DMF, 20 °C, 12 h, inert atmosphere | 61 | For amide derivatives |

| 4 | Nucleophilic substitution with chloropyrimidine | THF, N,N-diisopropylethylamine, 70 °C overnight | 81.9 | Introduction of heterocyclic substituents |

Research Findings and Detailed Analysis

- The reduction of nitrile to amine using LiAlH4 is a classical and reliable method, providing high purity products suitable for further functionalization.

- Formation of hydrochloride salts improves compound stability and facilitates handling in synthetic workflows.

- Carbodiimide-mediated coupling reactions are efficient for amide bond formation, with yields around 60%, and are widely applicable in medicinal chemistry.

- The nucleophilic aromatic substitution on heterocyclic chlorides with the azetidine amine shows high yields (above 80%), demonstrating the nucleophilicity and synthetic versatility of the compound.

- Reaction monitoring is typically done by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure completion and purity.

Additional Notes on Reaction Conditions

- In carbodiimide coupling, the use of an inert atmosphere (argon or nitrogen) is critical to prevent side reactions.

- Temperature control is essential in reduction and substitution steps to avoid decomposition or side-product formation.

- Purification is generally achieved by silica gel column chromatography using solvent systems such as methanol/dichloromethane or hexane/ethyl acetate mixtures.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from azetidine derivatives. A general approach includes:

- Azetidine ring functionalization : Introducing the aminomethyl and methyl groups via alkylation or nucleophilic substitution. For example, reacting 3-methylazetidine with tert-butyl chloroformate under anhydrous conditions to install the Boc-protected carboxylate .

- Aminomethylation : Using reductive amination or substitution reactions with reagents like cyanoborohydride or alkyl halides to introduce the aminomethyl group . Critical parameters include temperature control (0–25°C for sensitive intermediates), solvent choice (e.g., THF or DCM), and inert atmosphere to prevent Boc-group degradation. Yields are optimized by slow addition of reagents and purification via column chromatography .

Q. How can the structural integrity of this compound be confirmed experimentally?

Key techniques include:

- NMR spectroscopy : H and C NMR to verify the azetidine ring, Boc-protected carboxylate (δ ~1.4 ppm for tert-butyl), and aminomethyl group (δ ~2.8–3.2 ppm).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles. SHELX software is widely used for refinement, particularly for small-molecule structures .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., ) and detect impurities .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced by:

- Acidification : Adding HCl to protonate the amine, forming a water-soluble hydrochloride salt.

- Co-solvents : Using ethanol or acetonitrile in aqueous mixtures. Solubility challenges require careful solvent selection for reactions (e.g., DCM for Boc deprotection) or biological assays (e.g., DMSO stocks diluted in buffer) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural characterization?

Discrepancies between calculated and observed NMR/IR peaks may arise from conformational flexibility or impurities. Strategies include:

- Variable-temperature NMR : To identify dynamic effects in the azetidine ring.

- 2D NMR (COSY, HSQC) : To resolve overlapping signals from the aminomethyl and methyl groups.

- Computational modeling : DFT calculations (e.g., Gaussian) to predict spectra and compare with experimental data .

Q. What strategies optimize regioselectivity during functionalization of the azetidine ring?

The steric hindrance from the 3-methyl group complicates regioselective modifications. Approaches include:

- Directing groups : Temporarily installing groups (e.g., sulfonamides) to steer electrophilic attacks to the desired position.

- Metal catalysis : Using palladium or copper catalysts for C–H activation at specific sites.

- Protection/deprotection : Sequential Boc and Fmoc protection to isolate reactive sites .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

The aminomethyl group enables hydrogen bonding with enzymes or receptors. Common assays include:

- Surface plasmon resonance (SPR) : To measure binding kinetics with purified proteins.

- Isothermal titration calorimetry (ITC) : For thermodynamic profiling of interactions.

- Cellular assays : Luciferase-based reporters or fluorescence polarization to assess modulation of pathways (e.g., GPCR signaling) .

Q. What computational methods predict the reactivity of derivatives of this compound in drug discovery?

- Molecular docking (AutoDock, Schrödinger) : To screen derivatives against target protein pockets.

- QSAR models : Using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.

- MD simulations : To assess stability of ligand-protein complexes over time .

Methodological Considerations

- Purification : Use reverse-phase HPLC (>95% purity) for biological studies to remove trace solvents or byproducts .

- Stability : Store the compound at –20°C under argon to prevent Boc-group hydrolysis or oxidation of the aminomethyl group .

- Derivatization : Explore cross-coupling reactions (Suzuki, Sonogashira) to diversify the azetidine core for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.